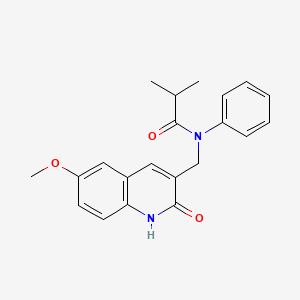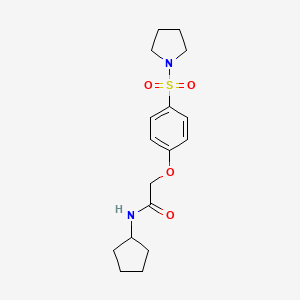
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CCG-63802, is a novel small molecule that has shown promising results in various scientific research studies. This compound was first synthesized in 2007 by researchers at the University of Michigan, and since then, it has been extensively studied for its potential applications in various fields of research.
作用機序
The mechanism of action of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes by phosphorylating a wide range of target proteins. This compound binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its target proteins. This inhibition of CK2 activity has been shown to have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CK2 activity. CK2 has been shown to play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by this compound has been shown to result in decreased cell proliferation and increased apoptosis in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-6.
実験室実験の利点と制限
One of the primary advantages of using N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for CK2. Unlike other protein kinase inhibitors that may also inhibit other protein kinases, this compound has been shown to be highly specific for CK2. This specificity makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to achieve high concentrations of this compound in cell culture experiments.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of focus could be the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another potential area of focus could be the use of this compound in combination with other drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to investigate the potential role of CK2 in various cellular processes and to identify new targets for CK2 inhibitors.
合成法
The synthesis of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 4-bromoanisole with cyclopentylmagnesium bromide to form 4-cyclopentylmethoxyanisole. This intermediate is then reacted with 4-pyrrolidin-1-ylsulfonyl chloride to form the final product, this compound. The overall yield of this synthesis method is approximately 30%, and the purity of the final product is typically greater than 98%.
科学的研究の応用
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a tool compound for studying the role of the protein kinase CK2 in various cellular processes. CK2 is a ubiquitous and highly conserved protein kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of this protein kinase in various cellular processes.
特性
IUPAC Name |
N-cyclopentyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-14-5-1-2-6-14)13-23-15-7-9-16(10-8-15)24(21,22)19-11-3-4-12-19/h7-10,14H,1-6,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOTJAHNSWLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


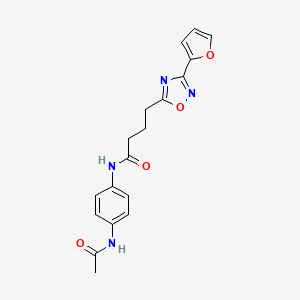
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
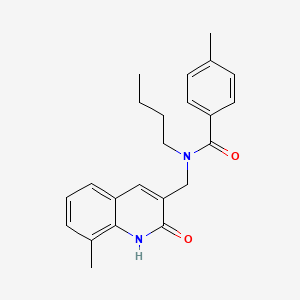


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

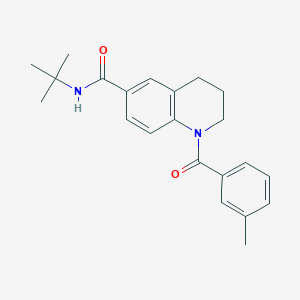
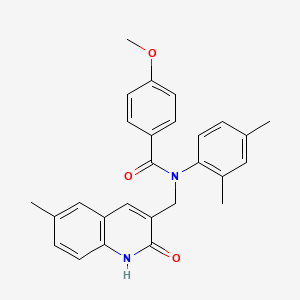
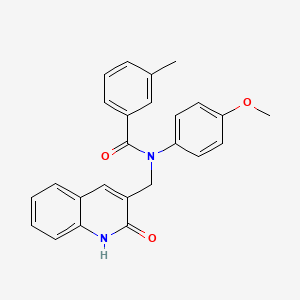

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
